molecular formula C18H22N4O3 B2731053 N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900261-49-6

N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2731053
CAS No.: 900261-49-6
M. Wt: 342.399
InChI Key: QZNUYWKSCWZLFA-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Biological Activity

N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anti-cancer properties and interactions with various biological targets.

Chemical Structure and Properties

The compound features a pyrido-pyrrolo-pyrimidine framework, which is significant for its biological activity. The presence of the ethoxypropyl group contributes to its lipophilicity and potential bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Cytotoxicity Against Cancer Cells
Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were shown to have IC50 values ranging from 29 to 59 µM against different cancer cell lines including HepG2 and MDA-MB-231 .

2. Mechanism of Action
The mechanism of action appears to involve the induction of apoptosis in cancer cells. For example, treatment with certain derivatives resulted in increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing levels of the anti-apoptotic protein Bcl-2 . This suggests that the compound may trigger apoptotic pathways in cancer cells.

3. Target Enzymes
The compound has been evaluated for its inhibitory effects on various enzymes associated with cancer progression. Notably, it has shown activity against tyrosine kinases such as EGFR and VEGFR2, which are critical in tumor growth and metastasis .

Research Findings and Case Studies

Study Compound Tested Cell Line IC50 (µM) Mechanism
5kHepG240Induces apoptosis via caspase activation
5kMDA-MB-23159Apoptosis through Bax upregulation
Dimethyl derivativesH37Rv (TB)8Anti-tuberculosis activity

In Silico Studies

Computational studies have been employed to predict the pharmacokinetic properties of this compound. These studies assess absorption, distribution, metabolism, and excretion (ADME) properties to evaluate drug-likeness and potential therapeutic applications. Molecular docking studies indicate favorable binding affinities to target proteins involved in cancer cell proliferation and survival pathways .

Properties

IUPAC Name

N-(3-ethoxypropyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-4-25-9-5-8-19-17(23)14-10-13-16(21(14)3)20-15-7-6-12(2)11-22(15)18(13)24/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNUYWKSCWZLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C(N1C)N=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.